molecular formula C11H9FN2O2S B2595627 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate CAS No. 477846-02-9

1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate

Cat. No.: B2595627
CAS No.: 477846-02-9
M. Wt: 252.26
InChI Key: SCSAFCCPVVPOFO-UHFFFAOYSA-N
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Description

1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate is a synthetic organic compound featuring a 1,3-thiazole heterocycle linked to a 2-fluorophenyl carbamate group. This structural motif is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors . Compounds based on the 1,3-thiazole scaffold have been investigated as potent inhibitors of p38 MAP kinase and TNF-α production, which are key targets in cytokine-mediated inflammatory diseases . Furthermore, related carbamate-functionalized thiazole derivatives are utilized in sophisticated multi-step synthetic processes, such as the preparation of active pharmaceutical ingredients like cobicistat, a pharmacoenhancer used in antiviral therapies . The presence of the fluorine atom on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is strictly for laboratory research applications by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-9-3-1-2-4-10(9)14-11(15)16-6-8-5-13-7-17-8/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSAFCCPVVPOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC2=CN=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate exhibits several biological activities:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit various pathogens, including bacteria and fungi. The fluorophenyl substitution may enhance these effects by improving the compound's ability to penetrate cell membranes.
  • Anticancer Potential : Similar thiazole-containing compounds have shown promising anticancer activities against various cancer cell lines. The unique structure of 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate may allow it to interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the applications of thiazole derivatives, including 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate:

  • Inhibition Studies : Research indicates that this compound can act as an inhibitor for specific enzymes implicated in cancer progression. For instance, studies have shown that modifications in the carbamate structure significantly affect inhibitory potency against targets like N-terminal methyltransferase 1 (NTMT1), highlighting the importance of functional groups in drug design .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have revealed that variations in substituents can lead to significant changes in biological activity. For example, compounds similar to 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate have been tested for their efficacy in inhibiting cancer cell lines, showing varying degrees of success based on structural modifications .

Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

describes 18 carbamate derivatives synthesized with diverse aryl groups (e.g., 4-nitrophenyl, 4-fluorophenyl, 2-chlorophenyl). Key differences include:

Compound Aryl Substituent Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 2-Fluorophenyl Not reported ~467 (estimated)* Thiazole, carbamate, fluorine
4-Nitrophenyl derivative 4-Nitrophenyl 206–208 467.58 Thiazole, nitro group
4-Fluorophenyl derivative 4-Fluorophenyl Data not shown ~467 (estimated) Thiazole, fluorine

*Estimated based on molecular formula similarity to .

The 2-fluorophenyl group may confer distinct electronic and steric properties compared to para-substituted analogs. Fluorine’s electron-withdrawing effect could enhance metabolic stability but reduce solubility compared to non-halogenated analogs .

Antiviral Carbamates: Ritonavir and Derivatives

Ritonavir () shares the 1,3-thiazol-5-ylmethyl carbamate core but includes extended peptidomimetic chains targeting HIV protease. Key differences:

Property Target Compound Ritonavir
Molecular Weight ~467 g/mol 720.95 g/mol
Functional Groups 2-Fluorophenyl, carbamate, thiazole Thiazole, carbamate, valine, urea moieties
Biological Activity Not reported HIV protease inhibitor, CYP3A4 inhibitor
Complexity Simple carbamate Highly complex peptidomimetic structure

Thiazolylmethyl Carbamates with Hydroperoxy and Bis-Carbamate Groups

lists analogs with hydroperoxypropan-2-yl (e.g., compound m ) or bis-carbamate (e.g., compound w ) modifications:

Compound Substituent Key Feature Potential Impact
m Hydroperoxypropan-2-yl Reactive oxygen-containing group May increase oxidative instability
w Bis(thiazol-5-ylmethyl) Dual carbamate linkages Enhanced binding avidity or crosslinking
Target 2-Fluorophenyl Fluorine substitution Improved metabolic resistance

The target compound’s fluorine substitution contrasts with m ’s hydroperoxy group, which may confer instability under physiological conditions .

Fluorophenyl-Containing Analogs in Opioids

Ortho-fluoroacrylfentanyl () shares the 2-fluorophenyl group but is an acrylamide opioid. Comparison highlights:

Property Target Compound Ortho-Fluoroacrylfentanyl
Core Structure Carbamate Acrylamide
Biological Target Not reported μ-opioid receptor agonist
Fluorine Position 2-Fluorophenyl 2-Fluorophenyl
Toxicity Unknown High risk of respiratory depression

This structural parallel underscores the versatility of 2-fluorophenyl in diverse drug classes, though pharmacological outcomes vary drastically .

Biological Activity

1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Structure and Properties

The molecular formula of 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate is C11H9FN2O2S, with a molecular weight of approximately 248.26 g/mol. The compound features a thiazole ring known for its antimicrobial and anticancer properties, and a fluorinated phenyl group that enhances its pharmacological profile by improving lipophilicity and altering interactions with biological targets.

Biological Activity

  • Antimicrobial Properties :
    • Compounds containing thiazole rings are often associated with antimicrobial activities. Studies indicate that 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate exhibits significant activity against various microbial strains. The presence of the fluorine atom may enhance this activity by improving binding affinity to microbial targets.
  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of key cellular pathways, including apoptosis induction through the inhibition of anti-apoptotic proteins like Mcl-1 .
  • Enzyme Inhibition :
    • Research suggests that similar thiazole derivatives can inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition can lead to reduced transcriptional activity in cancer cells, thereby promoting cell death .

The mechanism by which 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate exerts its biological effects involves:

  • Interaction with Enzymes : The thiazole moiety can bind to various enzymes or receptors, modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects.
  • Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions with target proteins, increasing binding affinity and specificity.

Comparative Analysis

To understand the unique properties of 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1,3-Thiazol-5-ylmethyl N-(phenyl)carbamateLacks fluorineModerate antimicrobialNo enhanced lipophilicity
1,3-Thiazol-5-ylmethyl N-(4-fluorophenyl)carbamateFluorine at different positionVariable activityAltered reactivity due to position
1,3-Thiazol-5-ylmethyl N-(2-fluorophenyl)carbamateFluorinated phenyl groupEnhanced anticancer and antimicrobialOptimal binding characteristics

This table highlights how variations in substituents can affect biological activity and potential applications.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Anticancer Studies : A study demonstrated that thiazole derivatives could inhibit CDK9-mediated transcription in cancer cells, leading to apoptosis. The IC50 values for similar compounds ranged from 0.33 to 0.64 µM against various cancer cell lines .
  • Antimicrobial Testing : A series of thiazole derivatives were synthesized and tested against multiple microorganisms. Results indicated significant antimicrobial activity across a range of pathogens, showcasing the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the recommended synthetic pathways for 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate, and how do reaction conditions influence yield?

The synthesis of carbamate derivatives like this compound typically involves coupling a thiazole-containing alcohol with an activated fluorophenyl carbamoyl chloride. A catalyst-free aqueous ethanol-mediated approach has been validated for analogous carbamates, achieving yields >75% under optimized conditions (room temperature, 12–24 hours) . For regioselective thiazole functionalization, protecting group strategies (e.g., tert-butyl carbamates) are critical to avoid side reactions at competing nucleophilic sites . Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to confirm purity (>95%) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Solubility profiling in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1.2–7.4) is essential. Analogous thiazole carbamates exhibit logD values ~4.5 at pH 6.8, indicating moderate lipophilicity and limited aqueous solubility . Stability studies should include accelerated degradation testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis products (e.g., free 2-fluoroaniline). UV-Vis spectroscopy (λmax ~270 nm) can track degradation kinetics .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For poorly diffracting crystals, synchrotron radiation improves data resolution. Key parameters: space group identification, hydrogen bonding networks (N–H···O/F interactions), and torsional angles of the fluorophenyl group . Powder XRD can supplement polymorph screening .

Advanced Research Questions

Q. How does metabolic cytochrome P450 (CYP) inhibition by this compound compare to structurally related antivirals like ritonavir?

This compound’s thiazole and fluorophenyl moieties likely confer CYP3A4/5 inhibition, akin to ritonavir. Competitive inhibition assays using human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4) are critical. IC₅₀ values should be compared to ritonavir’s established range (0.1–1 µM) . Molecular docking studies (e.g., AutoDock Vina) can map interactions with CYP3A4’s heme-binding pocket, highlighting steric effects from the 2-fluorophenyl group .

Q. What analytical contradictions arise in quantifying trace impurities, and how are they resolved?

Discrepancies in impurity profiling often stem from co-elution in HPLC (e.g., residual starting materials like 2-fluoroaniline). Orthogonal methods like HILIC-MS or ion-pair chromatography improve separation. For example, a ritonavir analog showed a 0.15% impurity via HPLC-UV but 0.22% via LC-MS/MS due to ion suppression effects . Stability-indicating methods must validate specificity per ICH Q2(R1) guidelines .

Q. How can crystallographic data resolve conflicting reports on hydrogen-bonding motifs?

Conflicting hydrogen-bond assignments (e.g., N–H···S vs. N–H···O) arise from low-resolution data or disorder. High-resolution SCXRD (d-spacing <1 Å) combined with Hirshfeld surface analysis clarifies intermolecular interactions. For example, a related carbamate’s crystal structure revealed a bifurcated hydrogen bond involving the thiazole nitrogen and carbamate carbonyl .

Methodological Considerations Table

Parameter Recommended Technique Key Evidence
Synthesis OptimizationCatalyst-free ethanol-mediated coupling
Solubility ProfilingLogD via shake-flask method (pH 6.8)
CYP InhibitionMicrosomal IC₅₀ assays with LC-MS/MS
Polymorph ScreeningSCXRD with SHELXL refinement
Impurity IdentificationHILIC-MS with ion-pair reagents

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